Progranulin modulator-1

Progranulin BV-2 microglia EC50

PRODUCT OVERVIEW: Progranulin modulator-1 (Compound 60) is the definitive, well-characterized oxazoline-based PGRN secretion enhancer, representing the optimized lead from a rigorous SAR campaign. It delivers a 3-fold improvement in cellular potency (EC50 83 nM) and a critical 9-fold reduction in hERG liability (IC50 3100 nM) over earlier leads. With demonstrated 99% oral bioavailability and confirmed free brain penetration (Kpuu > 1), it is the superior choice for chronic oral dosing in neurodegeneration models, ensuring robust target engagement and minimized cardiac risk. Procure this benchmark standard to ensure experimental reproducibility and accurate cross-study comparisons.

Molecular Formula C21H21F2N3O
Molecular Weight 369.4 g/mol
Cat. No. B15139049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgranulin modulator-1
Molecular FormulaC21H21F2N3O
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C4=NC(CO4)C5(CNC5)F
InChIInChI=1S/C21H21F2N3O/c22-16-7-5-15(6-8-16)19-17-4-2-1-3-14(17)9-10-26(19)20-25-18(11-27-20)21(23)12-24-13-21/h1-8,18-19,24H,9-13H2/t18?,19-/m0/s1
InChIKeyYFWHTUPMKHSVCF-GGYWPGCISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Progranulin Modulator-1 Procurement: Orally Active PGRN Secretion Enhancer with Defined Potency and Safety Margin


Progranulin modulator-1 (Compound 60) is an orally active, brain-penetrant small molecule that enhances progranulin (PGRN) secretion . It is an oxazoline derivative developed through structure-activity relationship (SAR) optimization from earlier leads [1]. In the BV-2 murine microglial cell line, it increases PGRN levels with an EC50 of 83 nM and inhibits the hERG potassium channel with an IC50 of 3100 nM [2]. It demonstrates high oral bioavailability (up to 99% in mice), favorable brain penetration (Kpuu > 1), and is not a substrate for multidrug resistance (MDR) transporters (efflux ratio < 2) .

Why Generic Substitution of Progranulin Modulator-1 Fails: Mechanistic and Pharmacokinetic Divergence


Progranulin modulation is a complex pharmacological space with multiple distinct mechanisms: direct secretion enhancement (e.g., Progranulin modulator-1), epigenetic BET inhibition (e.g., Progranulin modulator-2), sortilin-PGRN interaction disruption (e.g., SORT-PGRN inhibitors), and transcriptional induction (e.g., Progranulin modulator-3) [1]. These divergent mechanisms translate into vastly different potency ranges, brain penetration capabilities, metabolic stability, and safety margins [2]. Even within the same chemical series, small structural modifications profoundly alter key parameters: the oxazoline series demonstrates that a 3-fold improvement in cellular potency and a 9-fold reduction in hERG liability can be achieved through SAR optimization [3]. Substituting Progranulin modulator-1 with an in-class analog without rigorous cross-validation therefore risks compromising experimental reproducibility, altering pharmacokinetic outcomes, or introducing unanticipated off-target effects.

Quantitative Differentiation Evidence: Progranulin Modulator-1 vs. Closest Analogs and Alternatives


3-Fold Improved Cellular Potency vs. Parent Oxazoline Lead Compound 2

In a direct SAR study, Progranulin modulator-1 (Compound 60) demonstrated a 3-fold improvement in potency for enhancing PGRN secretion in BV-2 murine microglial cells compared to the series lead, Compound 2 [1]. This represents a significant optimization of the oxazoline chemotype.

Progranulin BV-2 microglia EC50 SAR optimization Frontotemporal dementia

9-Fold Improved Cardiac Safety Margin: Reduced hERG Inhibition vs. Compound 2

Optimization of the oxazoline series led to a 9-fold decrease in hERG potassium channel inhibition for Progranulin modulator-1 compared to Compound 2 [1]. Combined with its 83 nM PGRN EC50, this yields a 37-fold selectivity window (hERG IC50 3100 nM / PGRN EC50 83 nM) . This improved safety margin substantially reduces the risk of QT prolongation in follow-on in vivo studies.

hERG cardiac safety IC50 safety margin lead optimization

Superior Oral Bioavailability (99%) and Prolonged Half-Life vs. Alternative PGRN Inducer Progranulin Modulator-3

Progranulin modulator-1 exhibits exceptional oral bioavailability of 99% in mice (1 mg/kg i.v. vs. 10 mg/kg p.o.) with favorable half-life . In contrast, the alternative PGRN inducer Progranulin modulator-3 (compound C40) demonstrates a half-life of only 41 minutes in both plasma and brain following intraperitoneal administration [1]. This difference in exposure duration has direct implications for dosing frequency and target engagement in chronic efficacy models.

oral bioavailability pharmacokinetics half-life in vivo mouse PK

Validated Brain Penetration (Kpuu > 1) and MDR Non-Substrate Status vs. SORT-PGRN Interaction Inhibitors

Progranulin modulator-1 achieves a brain-to-plasma unbound partition coefficient (Kpuu) greater than 1 in mice, confirming free drug accumulation in the CNS [1]. Additionally, it exhibits an efflux ratio (ER) of less than 2 in MDCK-MDR1 permeability assays, indicating it is not a substrate for P-glycoprotein-mediated efflux . In contrast, SORT-PGRN interaction inhibitors (e.g., SORT-PGRN interaction inhibitor 1, IC50 = 2 μM) have not been reported to possess validated brain penetration properties .

brain penetration CNS Kpuu efflux ratio MDR1 blood-brain barrier

High Metabolic Stability in Hepatocytes vs. Class-Level BET Inhibitor Expectations

Progranulin modulator-1 demonstrates high metabolic stability in both mouse and human hepatocytes, with in vitro half-life values exceeding 120 minutes and low intrinsic clearance (< 68.2 mL/min/kg in mouse; < 14.7 mL/min/kg in human) [1]. While direct comparative hepatocyte stability data for BET inhibitor-based PGRN modulators (e.g., Progranulin modulator-2) are not publicly available, the oxazoline chemotype was explicitly selected for and optimized for metabolic stability during lead optimization [2].

metabolic stability hepatocyte clearance half-life ADME

Procurement-Driven Application Scenarios for Progranulin Modulator-1 Based on Differentiated Evidence


In Vivo Efficacy Studies in Frontotemporal Dementia (FTD) Models Requiring Sustained Oral Dosing and CNS Exposure

With 99% oral bioavailability and a Kpuu > 1 confirming free brain penetration, Progranulin modulator-1 is optimally suited for chronic oral dosing regimens in mouse models of GRN haploinsufficiency or FTD . Its extended half-life supports once-daily administration, reducing animal handling stress and enabling long-term efficacy readouts over weeks to months [1]. The favorable hERG safety margin (37-fold selectivity window) further supports its use in chronic safety pharmacology monitoring [2].

Direct Comparative Studies vs. Earlier Oxazoline Leads to Validate SAR-Driven Improvements

Progranulin modulator-1's 3-fold improvement in BV-2 cellular potency and 9-fold reduction in hERG inhibition relative to Compound 2 makes it the logical benchmark for studies comparing optimized vs. early-stage oxazoline PGRN secretagogues . Researchers can directly quantify the SAR impact on target engagement and cardiac safety in side-by-side in vitro and in vivo experiments.

ADME-Tox Profiling and CNS Drug Development Benchmarking

The comprehensive ADME data package available for Progranulin modulator-1—including hepatocyte stability, MDR efflux ratio, brain tissue binding, and Kpuu—enables its use as a well-characterized reference compound for benchmarking novel PGRN modulators . This is particularly valuable for groups developing new chemical series targeting CNS PGRN modulation, where cross-series comparisons require a quantitatively defined standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Progranulin modulator-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.